3-amino-4-(cyclobutylamino)benzoic Acid

Catalog No.
S13830516
CAS No.
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-4-(cyclobutylamino)benzoic Acid

Product Name

3-amino-4-(cyclobutylamino)benzoic Acid

IUPAC Name

3-amino-4-(cyclobutylamino)benzoic acid

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c12-9-6-7(11(14)15)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15)

InChI Key

NUHDUDGYOAHCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)C(=O)O)N

3-Amino-4-(cyclobutylamino)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group and a cyclobutylamino substituent attached to a benzoic acid framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of the cyclobutyl group may influence the compound's pharmacokinetic properties, such as solubility and permeability, making it a candidate for various therapeutic applications.

The chemical reactivity of 3-amino-4-(cyclobutylamino)benzoic acid can be understood through several types of reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: As a carboxylic acid, it can undergo deprotonation to form carboxylate anions, which can further react with electrophiles.
  • Reduction Reactions: The compound may be reduced to form different derivatives, depending on the conditions used.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties.

3-Amino-4-(cyclobutylamino)benzoic acid has shown potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Studies suggest that compounds with similar structures exhibit inhibition of certain enzymes involved in inflammatory pathways. The cyclobutylamino moiety may also contribute to the selectivity and potency of the compound against specific biological targets.

The synthesis of 3-amino-4-(cyclobutylamino)benzoic acid typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with commercially available 4-(cyclobutylamino)benzoic acid or its derivatives.
  • Amino Group Introduction: An amination reaction can be performed using appropriate amine sources under controlled conditions to introduce the amino group at the meta position.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods can vary based on specific laboratory protocols and desired yields.

3-Amino-4-(cyclobutylamino)benzoic acid has potential applications in:

  • Pharmaceutical Development: Its structural features may allow it to act as a lead compound in developing new anti-inflammatory drugs.
  • Biochemical Research: It can serve as a tool compound for studying enzyme inhibition and other biological processes.
  • Material Science: Due to its unique structure, it may find applications in creating specialized materials or polymers.

Interaction studies involving 3-amino-4-(cyclobutylamino)benzoic acid focus on its binding affinity and efficacy against various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific enzymes or receptors.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-amino-4-(cyclobutylamino)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-hydroxybenzoic AcidHydroxyl group at para positionKnown for neuroprotective effects
4-Amino-3-cyclopropylaminobenzoic AcidCyclopropyl group instead of cyclobutylPotentially different pharmacological properties
3-Amino-4-(piperidin-1-yl)benzoic AcidPiperidine ring instead of cyclobutylEnhanced solubility and different receptor interactions
2-Amino-5-cyclohexylbenzoic AcidCyclohexyl groupVariation in sterics affecting binding affinity

The uniqueness of 3-amino-4-(cyclobutylamino)benzoic acid lies in its specific cyclobutyl structure, which may impart distinct steric and electronic properties compared to these analogs. This could influence its biological activity, making it a valuable subject for further research in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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